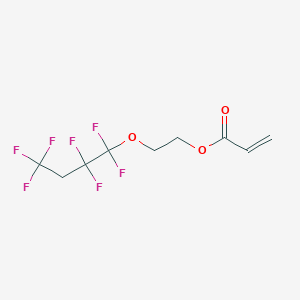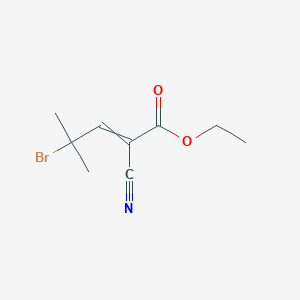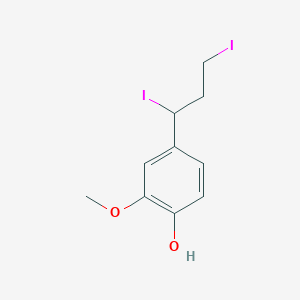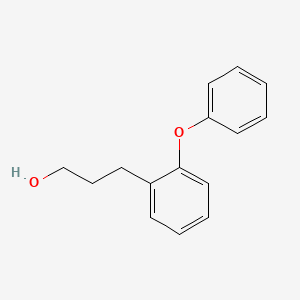
2-(1,1,2,2,4,4,4-Heptafluorobutoxy)ethyl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,1,2,2,4,4,4-Heptafluorobutoxy)ethyl prop-2-enoate is a fluorinated organic compound known for its unique chemical properties. It is often used in various industrial applications due to its stability and reactivity. The compound’s structure includes a heptafluorobutoxy group attached to an ethyl prop-2-enoate moiety, making it a valuable building block in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1,2,2,4,4,4-Heptafluorobutoxy)ethyl prop-2-enoate typically involves the reaction of 2,2,3,3,4,4,4-Heptafluoro-1-butanol with ethyl prop-2-enoate under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes, where the reactants are combined in reactors equipped with temperature and pressure control systems. The use of high-purity reactants and efficient catalysts ensures a high yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-(1,1,2,2,4,4,4-Heptafluorobutoxy)ethyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms in the heptafluorobutoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(1,1,2,2,4,4,4-Heptafluorobutoxy)ethyl prop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of fluorinated polymers and copolymers.
Biology: The compound is studied for its potential use in drug delivery systems due to its stability and reactivity.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals with improved efficacy and reduced side effects.
Mecanismo De Acción
The mechanism of action of 2-(1,1,2,2,4,4,4-Heptafluorobutoxy)ethyl prop-2-enoate involves its interaction with various molecular targets. The compound’s fluorinated structure allows it to interact with biological membranes and proteins, potentially altering their function. The pathways involved in its action are still under investigation, but it is believed to affect cellular processes through its reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
2,2,3,3,4,4,4-Heptafluoro-1-butanol: A precursor in the synthesis of 2-(1,1,2,2,4,4,4-Heptafluorobutoxy)ethyl prop-2-enoate.
2,2,3,3,4,4,4-Heptafluorobutyl acrylate: Another fluorinated compound with similar applications in polymer synthesis.
Uniqueness
This compound stands out due to its unique combination of a heptafluorobutoxy group and an ethyl prop-2-enoate moiety. This structure provides enhanced stability and reactivity, making it a valuable compound in various scientific and industrial applications .
Propiedades
Número CAS |
137891-30-6 |
|---|---|
Fórmula molecular |
C9H9F7O3 |
Peso molecular |
298.15 g/mol |
Nombre IUPAC |
2-(1,1,2,2,4,4,4-heptafluorobutoxy)ethyl prop-2-enoate |
InChI |
InChI=1S/C9H9F7O3/c1-2-6(17)18-3-4-19-9(15,16)7(10,11)5-8(12,13)14/h2H,1,3-5H2 |
Clave InChI |
IBCACYBEWWASTF-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OCCOC(C(CC(F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(Dimethylamino)propyl]tetracosanamide](/img/structure/B14279651.png)
![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]di(butan-1-ol)](/img/structure/B14279656.png)
![[({4-[(Dec-1-en-4-yl)oxy]pentan-2-yl}oxy)methyl]benzene](/img/structure/B14279662.png)


![6-[(4-Hydroxy-3,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14279681.png)
![1-Benzyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B14279689.png)


![Tricyclohexyl[(4-fluorobenzoyl)oxy]stannane](/img/structure/B14279708.png)


![1-Chloro-4-[(1,1,2,2,3,3,4,4-octafluorobutyl)sulfanyl]benzene](/img/structure/B14279717.png)
